molecular formula C9H13NO B084735 3-Amino-3-phenyl-1-propanol CAS No. 14593-04-5

3-Amino-3-phenyl-1-propanol

Cat. No. B084735
CAS RN: 14593-04-5
M. Wt: 151.21 g/mol
InChI Key: SEQXIQNPMQTBGN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Amino-3-phenyl-1-propanol and its derivatives often involves complex chemical reactions utilizing various catalysts and conditions to achieve high enantioselectivity and yield. For instance, asymmetric synthesis methods using microbial reductases have shown significant potential. These methods can achieve high enantioselectivity in the production of chiral alcohols, demonstrating the compound's critical role as a chiral intermediate in drug synthesis (Choi et al., 2010).

Molecular Structure Analysis

The molecular structure and vibrational characteristics of 3-Amino-3-phenyl-1-propanol have been extensively studied using techniques like Raman and infrared spectroscopy, combined with molecular orbital analysis. These studies reveal the compound's conformational flexibility and how it influences its chemical reactivity and interactions (Cacela et al., 2000).

Chemical Reactions and Properties

Research into the chemical reactions of 3-Amino-3-phenyl-1-propanol includes its role in the synthesis of various compounds and its reactivity under different conditions. Studies have explored its ammonolysis reactions to create specific derivatives, highlighting its versatility in organic synthesis (SuamiTetsuo et al., 1956).

Physical Properties Analysis

The physical properties of 3-Amino-3-phenyl-1-propanol, such as its polymorphism and phase behavior at low temperatures, have been investigated to understand its stability, crystalline forms, and how these properties can affect its use in various applications (Cacela et al., 2003).

Chemical Properties Analysis

The chemical properties of 3-Amino-3-phenyl-1-propanol, including its interactions, reactivity patterns, and mechanisms in various chemical reactions, are crucial for its application in synthetic chemistry. Studies have detailed its role in the formation of complex molecules and the influence of its structure on its reactivity and functional group transformations (Okamoto et al., 1985).

Scientific Research Applications

  • Ammonolysis of Epoxy Compounds : Suami, Tetsuo, et al. (1956) conducted studies on oxirane compounds, specifically the ammonolysis of 2,3-epoxy-3-phenyl-1-propanol, leading to the formation of 1-phenyl-1-amino-2, 3-propanediol and its derivatives. This research contributes to the understanding of organic synthesis reactions involving epoxy compounds (Suami, Tetsuo, Uchida, Ichiro, & Umezawa, Sumio, 1956).

  • Synthesis of Antidepressant Drugs : Choi, Y., et al. (2010) explored the asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol using Saccharomyces cerevisiae reductase, a process vital for the production of antidepressant drugs. The study emphasizes microbial reductases' role in synthesizing chiral intermediates (Choi, Y., et al., 2010).

  • Ligands in Transfer Hydrogenation : Pastó, Mireia, et al. (2002) investigated modular amino alcohols derived from phenylglycidol for their application as ligands in the enantioselective transfer hydrogenation of ketones. This study is significant for fine-tuning the steric and electronic properties of ligands in catalysis (Pastó, Mireia, Riera, A., & Pericàs, M. A., 2002).

  • Enantioselective Fluorescent Recognition : Pugh, V. J., et al. (2001) developed optically active BINOL core-based phenyleneethynylene dendrimers for the enantioselective fluorescent recognition of amino alcohols. This research contributes to the development of sensitive fluorescence sensors for chiral molecules (Pugh, V. J., et al., 2001).

  • Inhibitor of Glucosyltransferase : Inokuchi, J., & Radin, N. (1987) prepared and characterized the active isomer of 1-phenyl-2-decanoylamino-3-morpholino-1-propanol, an inhibitor of the glucosyltransferase in liver for glucosylceramide formation. The study is essential for understanding the biochemical pathways involved in glucosylceramide synthesis (Inokuchi, J., & Radin, N., 1987).

  • Chiral Catalysts : Dai, W., et al. (2000) synthesized chiral beta-amino alcohols for catalytic enantioselective ethylation in organic synthesis. The research highlights the importance of bulky N-alkyl groups in controlling enantioselectivity (Dai, W., Zhu, Huajie, & Hao, Xiao-jiang, 2000).

Safety And Hazards

This compound is considered hazardous and can cause severe skin burns and eye damage . It’s advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective clothing and eye protection when handling it .

Future Directions

While specific future directions for 3-Amino-3-phenyl-1-propanol are not mentioned in the retrieved papers, the compound’s potential for forming new chiral Schiff bases and its role in chemical reactions suggest it could have applications in the development of new chemical compounds and reactions .

properties

IUPAC Name

3-amino-3-phenylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c10-9(6-7-11)8-4-2-1-3-5-8/h1-5,9,11H,6-7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEQXIQNPMQTBGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10932722
Record name 3-Amino-3-phenylpropan-1-ol
Source EPA DSSTox
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Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-3-phenyl-1-propanol

CAS RN

14593-04-5
Record name γ-Aminobenzenepropanol
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Propanol, 3-amino-3-phenyl-
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Record name 3-Amino-3-phenylpropan-1-ol
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Record name 3-Amino-3-phenyl-1-propanol
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Synthesis routes and methods I

Procedure details

To a suspension of 3-amino-3-phenylpropanoic acid (2.0 g, 12.1 mmol) in dry THF (45 mL) cooled to 0° C. under N2 was added portionwise over 20 minutes solid LiAlH4 (920 mg, 24.2 mmol). Stirring was continued at room temperature for 24 h. after which time solid Na2SO4.10H2O was added with stirring until only a heavy white precipitate was present. The organic layer was diluted with ether and filtered through Celite® and the concentrated in vacuo. The residue was dissolved in ethyl acetate (50 mL) and extracted with 1N HCl (3×40 mL). The aqueous layers were combined and basified to pH˜12 with 5M NaOH. The aqueous phase was extracted with ethyl acetate (3×50 mL) and the combined organic phases dried (Na2SO4) and concentrated in vacuo to separate the product which was used without further purification (0.9 g, 49%).
Quantity
2 g
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45 mL
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920 mg
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Na2SO4.10H2O
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Synthesis routes and methods II

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Synthesis routes and methods III

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Synthesis routes and methods IV

Procedure details

To a well stirred suspension of LiAlH4 (1.3 g, 35.0 mmol) in THF (75 mL) in a round bottom flask fitted with a condenser was added 3-amino-3-phenyl-propionic acid (2.5 g, 15.0 mmol) in small portions at 0° C. The resulting grey suspension was then heated to reflux for 2 h. The reaction mixture was cooled to 0° C. and then carefully quenched sequentially with 1.3 mL of water, 1.3 mL of 3N NaOH followed by 4.0 mL of water. The resulting suspension was filtered thro' a fritted glass funnel. To the residue was added 100 mL Et2O and the suspension was heated to reflux for 20 min. The suspension was filtered and was combined with the previous filtrate, dried over MgSO4, filtered and the solvent was removed in vacuo. 3-amino-3-phenyl-propan-1-ol was obtained as a white solid (2.30 g, 100%) which was used in the next step without further purification.
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1.3 g
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75 mL
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2.5 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-3-phenyl-1-propanol
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3-Amino-3-phenyl-1-propanol
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Reactant of Route 6
3-Amino-3-phenyl-1-propanol

Citations

For This Compound
40
Citations
NW Fadnavis, KR Radhika, AV Devi - Tetrahedron: Asymmetry, 2006 - Elsevier
… Reductive amination with sodium cyanoborohydride in the presence of ammonium acetate gave the racemic 3-amino-3-phenyl-1-propanol in 65% yield. Enzymatic resolution of the …
Number of citations: 21 www.sciencedirect.com
H Harnisch, GKE Scriba - Journal of Pharmaceutical and Biomedical …, 2019 - Elsevier
A capillary electrophoresis method was developed and validated for the determination of the purity of dapoxetine with regard to the related substances (3S)-3-amino-3-phenylpropan-1-…
Number of citations: 15 www.sciencedirect.com
G Tóth, E Fogarasi, Á Bartalis-Fábián… - … of Chromatography A, 2020 - Elsevier
… Capillary electrophoresis method for the determination of (R)-dapoxetine, (3S)-3-(dimethylamino)-3-phenyl-1-propanol, (S)-3-amino-3-phenyl-1-propanol and 1-naphthol as impurities …
Number of citations: 16 www.sciencedirect.com
VL Boyd, G Zon, VL Himes, JK Stalick… - Journal of Medicinal …, 1980 - ACS Publications
… ) with O-methylhydroxylamine hydrochloride and pyridine gave a 75% yield of intermediate oxime 6, which was subsequently reacted with LiAlH4 to give 3-amino-3-phenyl- 1-propanol (…
Number of citations: 35 pubs.acs.org
VV Kuznetsov, AR Kalyuskii, AI Gren - Chemistry of Heterocyclic …, 2001 - Springer
… A sample of 3-amino-3-phenyl-1-propanol was obtained according to our previous procedures [8, 9]. Starting 4-phenyl-1,3-dioxane was obtained according to Emerson [14]. The …
Number of citations: 1 link.springer.com
DA Cywar, DA Tirrell - Journal of the American Chemical Society, 1989 - ACS Publications
… The natural-abundance compound 3-phenyl-3-phthalimido-l-propanol was prepared from 3-amino3-phenyl-1 -propanol in the same manner. …
Number of citations: 43 pubs.acs.org
S Gupta, A Maji, D Panja, M Halder, S Kundu - Journal of Catalysis, 2022 - Elsevier
… 3-Amino-3-phenyl-1-propanol (36) and acetophenone (2) were chosen as benchmark substrates for this reaction (Table 3). At first, the reaction was performed with the optimized …
Number of citations: 3 www.sciencedirect.com
A Aranyi, Á Bagi, I Ilisz, Z Pataj, F Fülöp… - Journal of separation …, 2012 - Wiley Online Library
Direct separation of the enantiomers of amino acid amines, amino alcohols, and diamines was performed on recently developed chiral stationary phases containing isopropyl carbamate…
H Harnisch, GKE Scriba - J. Pharm. Biomed. Anal, 2019
Number of citations: 20
WF Nitin, RR Kasiraman, A VedamayeeDevi - 2006 - Elsevier Science
Number of citations: 0

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